molecular formula C24H19N3O3 B11465331 7-(furan-2-yl)-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(furan-2-yl)-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11465331
M. Wt: 397.4 g/mol
InChI Key: QEEIRJPEZQFCQY-UHFFFAOYSA-N
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Description

“7-(furan-2-yl)-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one” is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The presence of furan and phenoxyphenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(furan-2-yl)-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone core.

    Introduction of the Furan Group: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via nucleophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The phenoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the quinazolinone core may produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

    Antimicrobial Activity: Evaluation of its efficacy against bacterial or fungal pathogens.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for conditions such as cancer, inflammation, or neurological disorders.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Potential incorporation into drug formulations.

Mechanism of Action

The mechanism of action of “7-(furan-2-yl)-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Furan-Containing Compounds: Molecules with furan rings, such as furan-2-carboxylic acid.

    Phenoxyphenyl Derivatives: Compounds with phenoxyphenyl groups, such as 4-phenoxyphenol.

Uniqueness

“7-(furan-2-yl)-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one” is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of both furan and phenoxyphenyl groups in the quinazolinone scaffold sets it apart from other similar compounds.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

7-(furan-2-yl)-2-(4-phenoxyanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H19N3O3/c28-22-14-16(23-7-4-12-29-23)13-21-20(22)15-25-24(27-21)26-17-8-10-19(11-9-17)30-18-5-2-1-3-6-18/h1-12,15-16H,13-14H2,(H,25,26,27)

InChI Key

QEEIRJPEZQFCQY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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